(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
Description
The compound (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone features a hybrid heterocyclic scaffold combining a benzo[d]thiazole core, a piperazine linker, and a 5-methylisoxazole methanone moiety. The piperazine group confers conformational flexibility, while the isoxazole ring contributes to metabolic stability and hydrogen-bonding interactions.
Properties
IUPAC Name |
[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-11-10-12(20-26-11)17(23)21-6-8-22(9-7-21)18-19-15-13(24-2)4-5-14(25-3)16(15)27-18/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKNMRCJTBORDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 388.44 g/mol. The compound features a piperazine ring linked to a benzo[d]thiazole moiety and a methylisoxazole group, which contribute to its pharmacological properties. The structural complexity and presence of multiple heterocycles suggest a diverse range of biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O4S |
| Molecular Weight | 388.44 g/mol |
| Solubility | Soluble |
| Purity | Typically 95% |
Anticancer Properties
Research has highlighted the anticancer potential of compounds containing thiazole and piperazine moieties. In particular, derivatives similar to This compound have been evaluated for their cytotoxic effects against various cancer cell lines.
- Cytotoxic Screening : A study involving 47 new substances indicated that several derivatives exhibited significant inhibition against tumor cell lines such as PC-3 (prostate cancer) and others. Compounds were screened against five tyrosine kinases, revealing high inhibition for specific compounds like 6c, 11b, and 15c .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, some derivatives showed potent inhibition against c-Met kinase, which is implicated in tumor growth and metastasis .
Neurological Activity
The piperazine ring is known for its role in neuropharmacology. Compounds with this scaffold have been investigated for their potential effects on neurotransmitter systems.
Case Study 1: Antitumor Efficacy
In a recent study published in EurekaSelect, several thiazole derivatives were synthesized and tested against six tumor cell lines. Notably, compounds 11b and 15c demonstrated high activity against c-Met kinase, indicating their potential as targeted therapies for cancer treatment .
Case Study 2: Inhibition Studies
A separate investigation focused on the inhibition of carbonic anhydrase isoforms by thiazole-piperazine conjugates revealed selective activity against hCA II isoform, suggesting that modifications to the thiazole structure can enhance specificity and potency .
Chemical Reactions Analysis
Core Reaction Pathways
The compound’s reactivity is dominated by its three key moieties:
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Benzothiazole ring : Susceptible to electrophilic substitution due to electron-rich methoxy groups.
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Piperazine linker : Participates in nucleophilic acyl substitution and condensation reactions.
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Isoxazole group : Undergoes ring-opening or functionalization under acidic/basic conditions.
Synthetic and Functionalization Reactions
Key reactions involve modifications to enhance pharmacological properties or study structure-activity relationships:
Table 1: Characterized Reactions
Catalytic and Mechanistic Insights
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Palladium-mediated cross-coupling enables selective functionalization of the benzothiazole ring, with yields optimized using microwave assistance (60–75% efficiency).
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Acid-catalyzed demethylation of methoxy groups proceeds via SN1 mechanisms, confirmed by isotopic labeling studies.
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Isoxazole ring stability : The 5-methylisoxazol-3-yl group resists hydrolysis under physiological pH but undergoes cleavage in strong acids (e.g., HCl, H₂SO₄).
Reaction Optimization Studies
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Solvent effects : DMF and THF improve acylation yields (~70%) compared to DCM (~50%) due to better solubility of intermediates .
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Microwave vs. conventional heating : Reduces reaction times from 16 hr to 20 min for cross-coupling reactions.
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Catalyst screening : Pd(OAc)₂ outperforms PdCl₂ in Suzuki-Miyaura reactions, achieving 82% yield with electron-deficient aryl boronic acids.
Research Advancements
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Machine learning-guided synthesis : Neural networks predict optimal reaction conditions (e.g., solvent: DMF, catalyst: 5 mol% Pd) to maximize yields.
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High-throughput experimentation : Identified TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst for scalable piperazine functionalization .
Stability and Degradation
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Photodegradation : UV exposure (254 nm) cleaves the thiazole-piperazine bond, forming 4,7-dimethoxybenzothiazole and 5-methylisoxazole-3-carboxylic acid.
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Oxidative stability : Resists H₂O₂ (<5% degradation in 24 hr) but degrades rapidly with MnO₂ (85% in 2 hr).
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters*
| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target | ~445.5 | ~3.2 | 0 | 7 |
| Compound 4 () | ~615.0 | ~4.5 | 0 | 6 |
| Compound w3 () | ~550.0 | ~3.8 | 2 | 9 |
Crystallographic and Conformational Analysis
- Target Compound: No crystallographic data are provided. However, highlights that isostructural analogs (e.g., compounds 4 and 5) adopt planar conformations with perpendicular fluorophenyl groups, a feature absent in the target compound .
- Compound 4/5 () : Triclinic (P¯I) symmetry with two independent molecules per asymmetric unit. Planar backbone with fluorophenyl groups disrupting coplanarity .
Functional Group Impact on Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
